2-(Azetidin-1-il)-5-bromopirimidina

Descripción general

Descripción

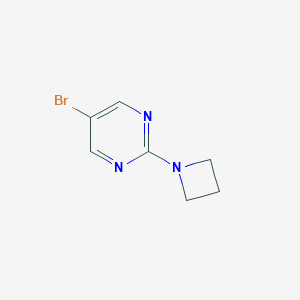

2-(Azetidin-1-yl)-5-bromopyrimidine is a heterocyclic compound that contains both azetidine and pyrimidine rings The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3

Aplicaciones Científicas De Investigación

2-(Azetidin-1-yl)-5-bromopyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mecanismo De Acción

Target of Action

Compounds containing the azetidin-2-one moiety have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus . They have also shown significant cytotoxicity against various human cancer cell lines .

Mode of Action

Azetidin-2-ones, a class of compounds to which it belongs, are known to interfere with enzymes that have specific correlation to peptidoglycan metabolism, inducing damage to the cell wall . This disruption of cell wall synthesis is a common mechanism of action for many antibacterial compounds.

Biochemical Pathways

Azetidin-2-ones are known to interfere with the biosynthesis of bacterial cell walls , which could potentially affect multiple biochemical pathways.

Result of Action

Azetidin-2-ones have been reported to exhibit cytotoxicity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation in these cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-1-yl)-5-bromopyrimidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidin-1-yl)-5-bromopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The bromopyrimidine moiety can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Aza-Michael Addition: NH-heterocycles, methyl 2-(azetidin-3-ylidene)acetates, DBU catalyst.

Suzuki–Miyaura Cross-Coupling: Boronic acids, palladium catalysts.

Major Products

The major products formed from these reactions include various substituted azetidine and pyrimidine derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Azetidinone Derivatives: These compounds also contain the azetidine ring and are known for their biological activities, including antimicrobial and anti-inflammatory properties.

Bromopyrimidine Derivatives: Compounds with the bromopyrimidine moiety are used in various chemical reactions and have applications in medicinal chemistry.

Uniqueness

2-(Azetidin-1-yl)-5-bromopyrimidine is unique due to the combination of the azetidine and bromopyrimidine rings, which provides a distinct set of chemical properties and reactivity patterns . This makes it a valuable compound for the synthesis of complex molecules and the study of new chemical reactions .

Actividad Biológica

2-(Azetidin-1-yl)-5-bromopyrimidine is a heterocyclic compound that combines an azetidine ring with a brominated pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including its functional groups, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical formula for 2-(Azetidin-1-yl)-5-bromopyrimidine is with a molecular weight of approximately 232.07 g/mol. The presence of the azetidine ring enhances its pharmacological potential by providing a versatile scaffold for further modifications.

The biological activity of 2-(Azetidin-1-yl)-5-bromopyrimidine is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Inhibition of Enzymatic Activity : Compounds similar to 2-(Azetidin-1-yl)-5-bromopyrimidine have shown the ability to inhibit enzymes such as COX-2, which is involved in inflammatory processes. The IC50 values for related compounds indicate significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(Azetidin-1-yl)-5-bromopyrimidine and related compounds:

Antimicrobial Studies

Research involving the antimicrobial activity of azetidine derivatives has demonstrated that compounds like 2-(Azetidin-1-yl)-5-bromopyrimidine show significant inhibition against Staphylococcus aureus and Escherichia coli. These studies utilized broth microdilution methods to determine MIC values, establishing a basis for further exploration into their therapeutic applications .

Anti-inflammatory Research

In vitro studies have highlighted the anti-inflammatory potential of related compounds through their ability to inhibit COX enzymes. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating that modifications on the azetidine or pyrimidine rings could enhance therapeutic efficacy .

Propiedades

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQMJOASAODMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590096 | |

| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-22-3 | |

| Record name | 2-(1-Azetidinyl)-5-bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850349-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.